molecular formula C12H14N4O2 B13095758 5,6-Dipropoxypyrazine-2,3-dicarbonitrile

5,6-Dipropoxypyrazine-2,3-dicarbonitrile

Katalognummer: B13095758
Molekulargewicht: 246.27 g/mol
InChI-Schlüssel: UDVNSDRJSCRDAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dipropoxypyrazine-2,3-dicarbonitrile is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of two propoxy groups attached to the pyrazine ring, along with two cyano groups at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dipropoxypyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the substitution reaction, where the propoxy groups are introduced to the pyrazine ring. The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dipropoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5,6-Dipropoxypyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5,6-Dipropoxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6-Dichloropyrazine-2,3-dicarbonitrile
  • 5,6-Dimethoxypyrazine-2,3-dicarbonitrile
  • 5,6-Diethoxypyrazine-2,3-dicarbonitrile

Uniqueness

5,6-Dipropoxypyrazine-2,3-dicarbonitrile is unique due to the presence of propoxy groups, which can influence its chemical reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C12H14N4O2

Molekulargewicht

246.27 g/mol

IUPAC-Name

5,6-dipropoxypyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C12H14N4O2/c1-3-5-17-11-12(18-6-4-2)16-10(8-14)9(7-13)15-11/h3-6H2,1-2H3

InChI-Schlüssel

UDVNSDRJSCRDAC-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=NC(=C(N=C1OCCC)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.